Piperazine-2,5-dicarboxylic Acid

Description

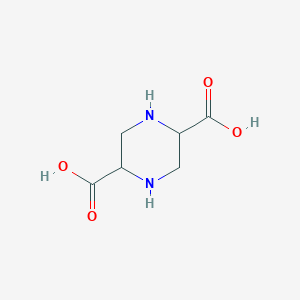

Piperazine-2,5-dicarboxylic acid (PzDC) is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4, with carboxylic acid groups at positions 2 and 3. It is synthesized via in situ generation from piperazine under hydrothermal conditions, often in the presence of lanthanide ions and co-ligands like pyridine-2,5-dicarboxylic acid (PyDC). This method produces heteroleptic lanthanide-organic frameworks (Ln-MOFs) with unique luminescent properties, such as sharp emission bands in the visible spectrum (e.g., Tb³⁺-based frameworks emitting green light) . PzDC’s saturated piperazine ring provides conformational flexibility, enabling diverse coordination modes (e.g., bridging or chelating) in metal complexes, which contrasts with rigid aromatic dicarboxylates like PyDC .

Properties

CAS No. |

89601-10-5 |

|---|---|

Molecular Formula |

C6H10N2O4 |

Molecular Weight |

174.15 g/mol |

IUPAC Name |

piperazine-2,5-dicarboxylic acid |

InChI |

InChI=1S/C6H10N2O4/c9-5(10)3-1-7-4(2-8-3)6(11)12/h3-4,7-8H,1-2H2,(H,9,10)(H,11,12) |

InChI Key |

FBYDNPVPBDAFFV-UHFFFAOYSA-N |

SMILES |

C1C(NCC(N1)C(=O)O)C(=O)O |

Canonical SMILES |

C1C(NCC(N1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Dicarboxylic Acids

Key Differences :

- Coordination Flexibility : PzDC’s saturated ring allows adaptive bonding modes, while aromatic analogs (PyDC, H₂TDC) form rigid frameworks due to π-conjugation .

- Electronic Properties : H₂TDC exhibits superior charge transfer vs. PzDC’s luminescence, driven by sulfur’s electron delocalization .

- Synthesis : PzDC is often generated in situ from piperazine , whereas aromatic dicarboxylates are typically pre-synthesized.

Positional Isomers and Derivatives

Piperazine-2,3-dicarboxylic Acid :

- The 2,3-isomer is a competitive antagonist of NMDA receptors (e.g., PPDA derivatives with Ki values in sub-μM range). Its planar geometry enables binding to glutamate receptor cleft sites, unlike the 2,5-isomer .

- Derivatives like UBP141 show tenfold selectivity for GluN2C/2D receptors, highlighting the impact of carboxylate positioning on bioactivity .

Pyrazine-2,5-dicarboxylic Acid :

Functionalized Derivatives

- Piperazine-2,5-dicarboxylate MOFs: Tb³⁺-PzDC frameworks exhibit longer luminescence lifetimes (ms range) vs. PyDC-based analogs, attributed to reduced non-radiative decay .

Preparation Methods

Hydrothermal In Situ Ligand Synthesis

Reaction Scheme :

Pyridine-2,5-dicarboxylic acid (Py-2,5-H₂Dc) reacts with piperazine (Ppz) under hydrothermal conditions to form 2,5-piperazinedicarboxylic acid via decarboxylation and ligand reorganization.

- A mixture of Py-2,5-H₂Dc, piperazine, and lanthanide nitrate (e.g., Ce(NO₃)₃·6H₂O) in water is heated at 160°C for 3 days.

- The product forms coordination polymers (e.g., [Ce(Py-2,5-Dc)(Ppz)₁/₂(H₂O)]) with 2,5-piperazinedicarboxylic acid as a bridging ligand.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 160°C |

| Reaction Time | 3 days |

| Yield | Not quantified |

| Coordination Number | 9 (for Ce/Pr complexes) |

Hydrogenation of Pyrazinecarboxamide Derivatives

Reaction Scheme :

Pyrazinecarboxylic acid tert-butylamide undergoes enantioselective hydrogenation to yield (S)-piperazine-2-carboxylic acid tert-butylamide, which is further functionalized.

- Step 1 : Pyrazinecarboxylic acid is converted to its tert-butylamide using isobutene and sulfuric acid (78% yield).

- Step 2 : Catalytic hydrogenation with a chiral Rh catalyst (e.g., [Rh(nbd)Cl]₂ and (R)-BINAP) at 70°C under 50 bar H₂ produces the piperazine derivative with 77.6% enantiomeric excess (ee).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst | Rhodium-BINAP |

| H₂ Pressure | 50 bar |

| Temperature | 70°C |

| ee | 77.6% |

Alkylation of Piperazine-2-carboxylic Acid

Reaction Scheme :

Piperazine-2-carboxylic acid is alkylated with electrophiles (e.g., 3-bromopropenylphosphonate) to introduce substituents at the 4-position, followed by oxidation.

- Piperazine-2-carboxylic acid is treated with diethyl 3-bromo-prop-2-enyl-1-phosphonate in basic aqueous solution at 65–70°C for 12 hours.

- The product is isolated via ion-exchange chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 65–70°C |

| Reaction Time | 12 hours |

| Yield | Moderate (not specified) |

- Used to synthesize sulfonic acid derivatives (e.g., 3-(2-carboxypiperazin-4-yl)-propane-1-sulfonic acid).

Annulation of Chiral Diamines

Reaction Scheme :

Optically pure 1,2-diamines (derived from amino acids) undergo cyclization to form 2,3-substituted piperazines, which are oxidized to dicarboxylic acids.

- L-Serine is converted to a 1,2-diamine via Masamune condensation.

- Cyclization with 2-bromoethyl-diphenylsulfonium triflate yields piperazine acetic acid esters, which are hydrolyzed to dicarboxylic acids.

Key Data :

| Parameter | Value |

|---|---|

| Starting Material | L-Serine |

| Key Reagent | 2-Bromoethyl-diphenylsulfonium triflate |

| Racemization Risk | High for 3-phenyl derivatives |

- Enantioselective synthesis of chiral piperazines.

- Adaptable for 2,5-dicarboxylic acids via oxidation.

Critical Analysis of Methods

| Method | Yield | Scalability | Enantioselectivity |

|---|---|---|---|

| Hydrothermal | Moderate | High | N/A |

| Hydrogenation | Low–Moderate | Limited | High (77.6% ee) |

| Alkylation | Moderate | Moderate | None |

| Annulation | Variable | Low | High (if chiral) |

Q & A

What are the established synthetic routes for Piperazine-2,5-dicarboxylic acid, and what key reaction parameters influence yield and purity?

This compound is commonly synthesized via hydrothermal methods using piperazine as a precursor. Key steps include:

- In situ generation : Piperazine reacts under controlled acidic or basic conditions to form the dicarboxylic acid derivative. Temperature (typically 120–160°C) and pH (optimized between 5–7) are critical for avoiding side products .

- Co-ligand systems : Co-crystallization with ligands like pyridine-2,5-dicarboxylic acid in the presence of lanthanide ions enhances structural diversity .

- Purification : Post-synthetic washing with ethanol/water mixtures and vacuum drying ensures purity. GC-MS and HPLC are recommended for intermediate validation .

How can researchers optimize hydrothermal synthesis conditions for this compound to achieve high crystallinity in MOF applications?

Optimization involves:

- Metal-ligand ratio : A 1:1 molar ratio of metal (e.g., Mn(II) or Cu(II)) to ligand minimizes uncoordinated sites, improving framework stability .

- Solvent selection : Mixed solvents (e.g., H₂O/DMF) balance solubility and reactivity. Ethanol as a co-solvent can reduce nucleation time .

- Reaction duration : Extended crystallization periods (48–72 hours) yield larger single crystals, suitable for XRD analysis .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound and its metal complexes?

- IR spectroscopy : Identifies carboxylate stretching vibrations (1600–1650 cm⁻¹) and confirms deprotonation states .

- Single-crystal XRD : Resolves coordination geometry (e.g., octahedral vs. square-planar) and supramolecular interactions (H-bonding, π-stacking) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and solvent loss profiles (e.g., ~100°C for lattice water) .

- Luminescence spectroscopy : Used for lanthanide-based MOFs to probe energy transfer efficiency from ligand to metal centers .

How can contradictions between spectroscopic data and crystallographic results be resolved when analyzing coordination modes?

- Multi-technique validation : Combine IR (to detect protonation states) with XRD (to confirm binding modes). For example, discrepancies in carboxylate coordination (monodentate vs. bidentate) can arise from dynamic equilibria in solution .

- Computational modeling : Density Functional Theory (DFT) calculations predict vibrational spectra and optimize geometries, bridging experimental and theoretical data .

What role does this compound play in the design of luminescent lanthanide-based MOFs?

The ligand acts as a bridging linker , facilitating energy transfer (antenna effect) from its π-conjugated system to lanthanide ions (e.g., Eu³⁺, Tb³⁺). Key factors:

- Rigid backbone : Enhances luminescence quantum yield by reducing non-radiative decay .

- Solvent-free synthesis : Minimizes quenching effects from polar solvents like H₂O .

- Co-doping : Combining multiple lanthanides (e.g., Eu³⁺/Tb³⁺) enables tunable emission for sensor applications .

What computational methods are employed to predict the supramolecular assembly of this compound in coordination polymers?

- DFT calculations : Optimize ligand conformation and metal-ligand bond strengths. For example, Mn(II) complexes show preference for octahedral geometry due to d⁵ electronic configuration .

- Molecular dynamics (MD) : Simulate solvent effects on nucleation and crystal growth kinetics .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, van der Waals) to explain packing motifs observed in XRD .

How do pH and counterion selection influence the structural diversity of this compound complexes?

- Acidic conditions (pH < 5) : Promote protonation of carboxylate groups, favoring monodentate binding and 1D polymeric chains .

- Basic conditions (pH > 7) : Deprotonation enables bidentate/multidentate coordination, leading to 2D or 3D frameworks .

- Counterion effects : Bulky ions (e.g., ClO₄⁻) disrupt packing, while smaller ions (NO₃⁻) stabilize porous architectures .

What strategies mitigate ligand decomposition during high-temperature synthesis of this compound MOFs?

- Microwave-assisted synthesis : Reduces reaction time (<6 hours) and thermal degradation .

- Protecting groups : Temporarily esterify carboxylate groups to prevent decarboxylation, followed by mild hydrolysis .

- Inert atmosphere : N₂ or Ar gas prevents oxidation of sensitive metal centers (e.g., Cu(I)) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.